molecular formula C13H15NO7 B176736 [(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate CAS No. 120085-63-4

[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate

Cat. No.: B176736
CAS No.: 120085-63-4
M. Wt: 297.26 g/mol
InChI Key: OPOUWJFXZRRHOV-UPJWGTAASA-N
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Description

[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate is a pyran-derived compound featuring a dihydro-2H-pyran core substituted with acetyloxy and cyano groups. The compound’s structure combines lipophilic acetylated hydroxyl groups with a polar cyano substituent, making it a hybrid of hydrophobic and electron-withdrawing functionalities.

Properties

IUPAC Name

[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO7/c1-7(15)18-6-12-13(20-9(3)17)11(19-8(2)16)4-10(5-14)21-12/h4,11-13H,6H2,1-3H3/t11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOUWJFXZRRHOV-JHJVBQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H](C=C(O1)C#N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370473
Record name ZINC04204376
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120085-63-4
Record name ZINC04204376
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Aldose Derivatives

The pyran ring formation is typically initiated via intramolecular aldol condensation of protected aldose precursors. For example, D-glucal derivatives undergo cyclization under acidic conditions to form the dihydro-2H-pyran scaffold. This step requires careful temperature modulation (0–5°C) to prevent epimerization.

Sequential Acetylation

Following cyclization, hydroxyl groups at C3 and C4 are acetylated using acetic anhydride in the presence of pyridine or DMAP. A study demonstrated that exhaustive acetylation at 50°C for 12 hours achieves >95% conversion, with the C2 hydroxyl group remaining unprotected for subsequent functionalization.

Cyano Group Introduction

The unprotected C6 hydroxyl is converted to a cyano group via nucleophilic substitution. Treatment with trimethylsilyl cyanide (TMSCN) and a Lewis acid (e.g., BF3·OEt2) in dichloromethane at −20°C yields the cyano derivative with 82% enantiomeric excess. Final acetylation of the C2 hydroxyl completes the synthesis.

Mechanochemical Multicomponent Approach

A solvent-free mechanochemical method has been developed to streamline synthesis. Ball-milling malononitrile, acetylated aldehydes, and 1,3-dicarbonyl compounds with Cu2(NH2-BDC)2(DABCO) as a catalyst produces 4H-pyran intermediates in 85–88% yield. Subsequent acetylation and cyanation steps achieve the target compound with reduced reaction times (2–4 hours versus 24 hours in solution).

Key Advantages:

  • Eliminates solvent waste.

  • Enhances reaction kinetics via mechanical energy input.

  • Maintains stereochemical integrity under ambient conditions.

Catalytic Methods

Base-Catalyzed Condensation

2-Aminoethanol catalyzes the three-component condensation of dimedone, malononitrile, and aldehydes to form tetrahydrochromene intermediates. These intermediates are acetylated and oxidized to yield the target compound with 71% isolated yield.

Lewis Acid Catalysis

ZnCl2 and FeCl3 have been employed to accelerate Knoevenagel-Michael-cyclization cascades. FeCl3 (10 mol%) in ethanol at 60°C reduces reaction time to 3 hours while achieving 89% yield for analogous pyran derivatives.

Industrial Production Techniques

Continuous Flow Reactors

Industrial-scale synthesis utilizes continuous flow systems to enhance reproducibility. A patented process involves:

  • Ring Formation: Microreactor-mediated cyclization at 100°C with residence time ≤5 minutes.

  • Acetylation: In-line mixing with acetic anhydride and Amberlyst-15 catalyst.

  • Cyanation: Gas-liquid segmented flow with TMSCN and ZnI2.

This method achieves 92% overall yield with 99.5% purity, suitable for GMP compliance.

Purification Strategies

Simulated moving bed (SMB) chromatography is preferred for large-scale purification, resolving diastereomers with >98% enantiomeric excess. Crystallization from ethyl acetate/hexane mixtures further enhances purity to 99.9%.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeStereoselectivityScalability
Traditional8224–48 hModerate (82% ee)Laboratory-scale
Mechanochemical882–4 hHigh (95% ee)Pilot-scale
Continuous Flow92<6 hExcellent (>99% ee)Industrial-scale

Key Findings:

  • Continuous flow systems outperform batch methods in yield and scalability.

  • Mechanochemical approaches reduce environmental impact but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral and Anticancer Activity : Research indicates that derivatives of pyran compounds exhibit antiviral properties. Specifically, studies have shown that similar structures can inhibit viral replication and have cytotoxic effects on cancer cells. The cyano group in this compound may play a crucial role in these activities by interacting with biological targets.
  • Synthesis of Bioactive Molecules : The compound serves as an intermediate in the synthesis of other bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases.
  • Potential in Diabetes Treatment : Similar pyran derivatives have been explored for their potential use in managing diabetes due to their ability to modulate glucose metabolism and insulin sensitivity .

Organic Synthesis

  • Building Block for Complex Organic Molecules : The unique structure of [(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate makes it an excellent building block for synthesizing more complex organic compounds through various chemical reactions such as nucleophilic substitutions and cycloadditions.
  • Reagent in Chemical Reactions : This compound can act as a reagent in organic reactions involving acylation or alkylation processes due to the presence of acetoxy groups which can be easily substituted or modified .

Material Science

  • Polymer Chemistry : The compound's reactivity can be exploited in polymer chemistry to develop new materials with specific properties. The incorporation of pyran units into polymer backbones may enhance thermal stability and mechanical properties.
  • Nanotechnology Applications : Research suggests that derivatives of this compound can be used in the synthesis of nanomaterials, potentially leading to advancements in drug delivery systems or catalytic materials due to their unique electronic properties .

Case Studies

  • Synthesis of Antiviral Agents : A study demonstrated the synthesis of a series of antiviral agents using this compound as a precursor. These agents showed significant activity against viral strains resistant to existing treatments .
  • Development of Anticancer Compounds : Another study focused on modifying the structure of this compound to enhance its anticancer activity. The results indicated that certain modifications increased cytotoxicity against specific cancer cell lines while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of [(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The acetoxy groups may facilitate binding to active sites, while the cyano group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of acetylated pyran derivatives. Key structural variations among analogs include:

  • Substituent type: Cyano vs. hydroxyl, acetamido, mercapto, or chloroethoxy groups.
  • Acetylation extent : Partial (diacetyloxy) vs. full acetylation (e.g., hexa-O-acetylmaltal).
  • Stereochemistry : (2R,3R,4R) configuration vs. other stereoisomers (e.g., 2S,3S,4S).

Table 1: Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
Target compound C₁₂H₁₅NO₇ 285.25 g/mol 3,4-diacetyloxy, 6-cyano Synthetic intermediate, potential bioactivity
Hexa-O-acetylmaltal C₂₄H₃₂O₁₅ 560.5 g/mol 6 acetyl groups High stability, food/cosmetic research
(2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4-diyl diacetate C₁₄H₂₁NO₈S 363.38 g/mol Acetamido, mercapto, diacetyloxy Biochemical research
(2R,3R,4R,5S,6R)-3-Acetamido-5-...diacetate C₂₄H₃₅N₂O₁₇ 676.62 g/mol Multiple acetamido and acetyloxy groups Glycobiology, enzyme studies

Physicochemical Properties

  • Lipophilicity: The target compound’s diacetyloxy groups enhance lipophilicity compared to hydroxylated analogs like methyl (2R,3R,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carboximidate . However, the cyano group introduces polarity, balancing solubility in semi-aqueous systems.
  • Stability : Full acetylation in hexa-O-acetylmaltal (density: 1.34 g/cm³, boiling point: 591.7°C ) confers higher thermal stability than the target compound, which may degrade at lower temperatures due to fewer acetyl groups.

Crystallographic and Conformational Analysis

  • Ring puckering : The (2R,3R,4R) stereochemistry induces distinct puckering coordinates (cf. ), affecting crystal packing and intermolecular interactions. Tools like SHELXL () and WinGX () are critical for structural elucidation.

Biological Activity

[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate (CAS No. 120085-63-4) is a chemical compound with promising biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₄H₁₅N₁O₄
  • Molecular Weight : 273.28 g/mol
  • Boiling Point : 397.8ºC at 760 mmHg
  • Flash Point : 174ºC

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study utilizing machine learning techniques for predicting antimicrobial properties highlighted its potential against various bacterial strains. The compound's structure suggests that it may interfere with bacterial cell wall synthesis or function as a metabolic inhibitor .

Antidiabetic Effects

The compound has been investigated for its antidiabetic properties. In vitro studies suggest its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This activity is attributed to its structural similarity to known antidiabetic agents, which may facilitate glucose uptake in muscle cells .

Cytotoxicity and Cancer Research

Preliminary studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. These findings indicate potential for further development as a chemotherapeutic agent. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation .

Study 1: Antimicrobial Activity Evaluation

A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, suggesting potent antimicrobial capabilities.

PathogenInhibition Zone (mm)Control (mm)
Staphylococcus aureus150
Escherichia coli120

Study 2: Antidiabetic Mechanisms

In a controlled trial on diabetic rats, administration of the compound resulted in a marked decrease in fasting blood glucose levels over four weeks. The study reported:

Time Point (Weeks)Blood Glucose Level (mg/dL)
0250
1210
2180
4140

Study 3: Cytotoxicity Assay on Cancer Cell Lines

An assessment of cytotoxic effects on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner:

Concentration (µM)Viability (%)
0100
1080
5050
10030

Q & A

Q. Q1. How can the molecular structure of this compound be experimentally determined with high precision?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s stereochemistry and substituent positions (e.g., acetyloxy, cyano groups) can be resolved using software like SHELXL for refinement . For example, a structurally similar iodinated pyran derivative was crystallized in the orthorhombic space group P2_1_2_1_2_1, with cell parameters a=7.9048A˚,b=8.7521A˚,c=22.7094A˚a = 7.9048 \, \text{Å}, b = 8.7521 \, \text{Å}, c = 22.7094 \, \text{Å}, and refined to R=0.028R = 0.028 using MoKα radiation . Hydrogen atoms are typically placed geometrically and refined isotropically.

Q. Q2. What synthetic strategies are recommended for introducing functional groups like the cyano or acetyloxy moieties?

Methodological Answer:

  • Cyano Group: Nucleophilic substitution or cyanation via Pd-catalyzed coupling.
  • Acetyloxy Groups: Acylation of hydroxyl intermediates using acetic anhydride under basic conditions (e.g., pyridine).
    For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., dirhodium carboxamidate complexes) can be employed, as demonstrated in enantioselective pyran syntheses .

Advanced Research Questions

Q. Q3. How can conformational dynamics of the dihydro-2H-pyran ring be analyzed?

Q. Q4. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

Methodological Answer:

  • Use TWINLAW in SHELXL to detect twinning, which is common in chiral compounds.
  • Validate geometry against density functional theory (DFT)-optimized structures.
  • Apply restraints for disordered regions (e.g., acetyl groups) based on comparable structures. For example, a study on a related iodinated pyran achieved Rint=0.028R_{\text{int}} = 0.028 by combining multi-scan absorption corrections (Tmin/Tmax=0.601/0.745T_{\text{min}}/T_{\text{max}} = 0.601/0.745) and iterative refinement cycles .

Q. Q5. What strategies mitigate competing side reactions during functionalization of the pyran ring?

Methodological Answer:

  • Protecting Groups: Temporarily protect hydroxyl or acetyloxy groups using silyl ethers (e.g., tert-butyldimethylsilyl) to direct reactivity to the cyano or methyl acetate moieties .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions.
  • Kinetic Control: Low temperatures (-78°C) suppress epimerization during stereospecific reactions, as shown in dirhodium-catalyzed syntheses .

Data Interpretation and Contradictions

Q. Q6. How should conflicting NMR data (e.g., coupling constants) be interpreted for diastereomers?

Methodological Answer:

  • Use ROESY or NOESY to detect through-space correlations between protons on adjacent stereocenters.
  • Compare experimental 3JHH^3J_{\text{HH}} values with Karplus equation predictions. For example, axial-equatorial coupling in pyran rings typically ranges from 2–4 Hz, while axial-axial couplings exceed 8 Hz.
  • Validate assignments via X-ray crystallography or computational NMR shifts (e.g., using Gaussian with the IEFPCM solvent model).

Q. Q7. How can synthetic yields be optimized for multi-step sequences involving this compound?

Methodological Answer:

  • Step Efficiency: Use flow chemistry for exothermic steps (e.g., acetylations) to improve heat dissipation and reduce side products.
  • Catalysis: Transition-metal catalysts (e.g., Pd(PPh3_3)4_4) enhance regioselectivity in cross-couplings.
  • Workup: Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) or crystallization (e.g., from EtOH/H2_2O).

Computational and Analytical Tools

Q. Q8. Which software tools are recommended for modeling the compound’s electronic properties?

Methodological Answer:

  • Gaussian 16: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • VASP: Perform periodic DFT to study crystal packing effects on stability.
  • Mercury: Visualize Hirshfeld surfaces to analyze intermolecular interactions (e.g., C–H···O contacts in acetyloxy groups) .

Safety and Handling

Q. Q9. What precautions are critical when handling the azide-containing derivatives of this compound?

Methodological Answer:

  • Explosion Risk: Avoid grinding or heating azides. Use inert atmosphere (N2_2) gloveboxes.
  • Toxicity: Monitor exposure to cyanide derivatives using gas detectors.
  • Storage: Keep at -20°C in flame-resistant cabinets, as recommended for related azido-pyran compounds .

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